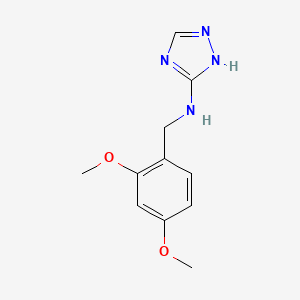

N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine" is part of a broader class of chemicals that have been studied for various properties, including their synthesis, molecular structure, and potential applications. While specific research directly on this compound is limited, similar compounds have been extensively studied, providing insights into their chemical behavior and potential applications.

Synthesis Analysis

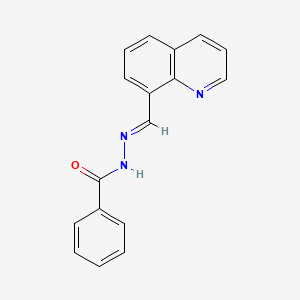

The synthesis of related compounds often involves multistep reactions, including the formation of Schiff bases, reduction processes, and reactions with amines. For example, the synthesis of similar triazole compounds involves reduction of precursors with NaBH4 and subsequent reactions to form the desired product, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine (叶姣 et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by single-crystal X-ray diffraction, revealing details such as bond lengths, angles, and molecular conformations. These structures often show intermolecular hydrogen bonds and other interactions stabilizing the crystal structure, as in the case of related triazole derivatives (叶姣 et al., 2015).

Chemical Reactions and Properties

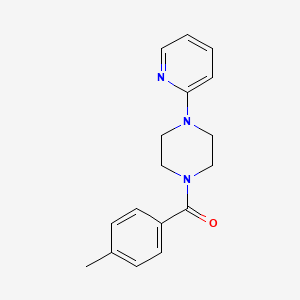

Triazole compounds participate in various chemical reactions, including condensation with carboxylic acids and amines, showcasing their reactivity towards forming amides and esters. An example includes the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride in condensation reactions (M. Kunishima et al., 1999).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data for "this compound" are not provided, related research indicates that these properties are determined using techniques like differential scanning calorimetry and polarizing microscopy for other triazole derivatives (A. Facher et al., 1998).

Scientific Research Applications

Material Science Applications

Novel Recovery of Nano-Structured Ceria (CeO2)

N,N-bis(2-hydroxybenzyl)alkylamines and benzoxazine dimers, related to the core structure of N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine, have been utilized as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition, showcasing potential in material science applications (Veranitisagul et al., 2011).

Organic Synthesis Applications

Synthesis of Hexachelating Ligand and Its Complex with Gallium(III)

The compound's structural analogs have been employed in the synthesis of complex ligands for metal ions, demonstrating its utility in crafting intricate molecules for chemical studies and potential industrial applications (Moore et al., 1989).

Protecting Group for Glycosyl Donors

The 2,4-Dimethoxybenzyl (Dmob) group, closely related to the core structure, has been used as an amide protecting group in the synthesis of glycosyl donors. This showcases its utility in complex carbohydrate synthesis, providing a method for selective glycosylation (Kelly & Jensen, 2001).

Catalysis Applications

Selective Hydrogenation of 1-(4-nitrobenzyl)-1,2,4-triazole

Studies have shown that compounds structurally similar to this compound can undergo selective hydrogenation, providing insights into potential catalytic applications. The research focuses on the kinetics and reaction pathways, offering valuable data for chemical transformations involving nitro compounds to amines (LeBlond et al., 1997).

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-16-9-4-3-8(10(5-9)17-2)6-12-11-13-7-14-15-11/h3-5,7H,6H2,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLRBPZSOZPPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=NN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)